molecular formula C6H13NOS B13303248 4-Amino-4-methyl-1lambda4-thian-1-one

4-Amino-4-methyl-1lambda4-thian-1-one

Cat. No.: B13303248
M. Wt: 147.24 g/mol
InChI Key: WUVPMWAKUNVVPO-UHFFFAOYSA-N
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Description

4-Amino-4-methyl-1lambda4-thian-1-one is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methyl-1lambda4-thian-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methyl-1lambda4-thian-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-4-methyl-1lambda4-thian-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-methyl-1lambda4-thian-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-methyl-1lambda4-thian-1-one is unique due to the presence of both an amino group and a methyl group on the thiazole ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

4-methyl-1-oxothian-4-amine

InChI

InChI=1S/C6H13NOS/c1-6(7)2-4-9(8)5-3-6/h2-5,7H2,1H3

InChI Key

WUVPMWAKUNVVPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)CC1)N

Origin of Product

United States

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